2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure that includes a chlorophenoxy group, a cyclopropyl-methyl-pyrazol moiety, and a methylpropanamide backbone, making it a subject of interest in various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Synthesis of the Pyrazole Derivative: The next step includes the synthesis of the 5-cyclopropyl-1-methyl-1H-pyrazole derivative, which can be achieved through cyclization reactions involving hydrazine derivatives and cyclopropyl ketones.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the pyrazole derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide
- 2-(4-fluorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide
- 2-(4-methylphenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide
Uniqueness
The uniqueness of 2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylpropanamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorophenoxy group, combined with the cyclopropyl-methyl-pyrazol moiety, provides distinct chemical properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-18(2,24-15-8-6-13(19)7-9-15)17(23)20-11-14-10-16(12-4-5-12)22(3)21-14/h6-10,12H,4-5,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQQVZXFCYGJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=NN(C(=C1)C2CC2)C)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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